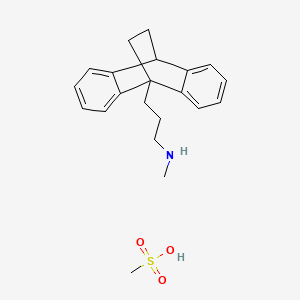
Maprotiline Mesylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A bridged-ring tetracyclic antidepressant that is both mechanistically and functionally similar to the tricyclic antidepressants, including side effects associated with its use.
Aplicaciones Científicas De Investigación
Antidepressant Efficacy in Various Conditions
- Psychiatric Symptom Management : Maprotiline Mesylate, a tetracyclic antidepressant, has shown effectiveness in treating psychiatric symptoms such as acute depression, especially in patients with altered consciousness due to multiple injuries. In a study, intravenous administration of Maprotiline Mesylate resulted in significant improvement in both depressive states and clouding of consciousness (Brock‐Utne, Goodwin, & Hicks, 1979).
- Pain Management and Antidepressant Effects : Maprotiline has been studied for its efficacy in chronic pain treatment, potentially linked to its antidepressant properties. A significant reduction in pain syndrome was observed in patients treated with Maprotiline, supporting its role in treating pain related to depression (Lindsay & Olsen, 1985).
Anti-inflammatory Properties
- Inhibition of Inflammatory Mediators : Research indicates that Maprotiline can significantly decrease the expression of inflammatory mediators like COX2 and iNOS in both in vitro and in vivo models. This suggests its potential use in reducing inflammation, as observed in conditions like lipopolysaccharide-stimulated U937 macrophages and carrageenan-induced paw edema in rats (Rafiee, Hajhashemi, & Haghjooy Javanmard, 2019).
Effects on Cellular and Molecular Functions
- Apoptosis and Cellular Pathways : Maprotiline has been found to induce apoptosis in Neuro-2a cells through the activation of pathways involving JNK and caspase-3, and the inactivation of ERK. This indicates a potential role in understanding cell death mechanisms and could have implications for the treatment of certain diseases (Jan et al., 2013).
Repurposing in Cancer Therapy
- Potential in Treating Hepatocellular Carcinoma (HCC) : A recent study highlighted the potential of Maprotiline in treating HCC. It was found to suppress cholesterol biosynthesis and inhibit HCC cell proliferation and metastasis. This effect was mediated through the ERK-SREBP2 signaling pathway, identifying Maprotiline as a promising candidate for repurposing in HCC treatment (Zheng et al., 2021).
Impact on Cardiac Functions
- Cardiac HERG Potassium Channel Antagonism : Maprotiline has been identified as an antagonist of cardiac hERG potassium channels. This action could explain some reports of proarrhythmia associated with Maprotiline use. The study recommends monitoring patients with risk factors for acquired long QT syndrome when using Maprotiline (Kiesecker et al., 2006).
Propiedades
Número CAS |
58902-67-3 |
|---|---|
Nombre del producto |
Maprotiline Mesylate |
Fórmula molecular |
C21H27NO3S |
Peso molecular |
373.5 g/mol |
Nombre IUPAC |
methanesulfonic acid;N-methyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-1-amine |
InChI |
InChI=1S/C20H23N.CH4O3S/c1-21-14-6-12-20-13-11-15(16-7-2-4-9-18(16)20)17-8-3-5-10-19(17)20;1-5(2,3)4/h2-5,7-10,15,21H,6,11-14H2,1H3;1H3,(H,2,3,4) |
Clave InChI |
IUOFVKUAHKGVIO-UHFFFAOYSA-N |
SMILES |
CNCCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.CS(=O)(=O)O |
SMILES canónico |
CNCCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.CS(=O)(=O)O |
Otros números CAS |
58902-67-3 |
Pictogramas |
Irritant; Environmental Hazard |
Números CAS relacionados |
10262-69-8 (Parent) |
Sinónimos |
Ba-34,276 Ba34,276 Deprilept Dibencycladine Hydrochloride, Maprotiline Ludiomil Maprolu Maprotilin Maprotilin Holsten Maprotilin neuraxpharm Maprotilin ratiopharm Maprotilin TEVA maprotilin von ct Maprotilin-neuraxpharm Maprotilin-ratiopharm Maprotilin-TEVA Maprotiline Maprotiline Hydrochloride Maprotiline Mesylate Mesylate, Maprotiline Mirpan N-Methyl-9,10-ethanoanthracene-9(10H)-propylamine Novo Maprotiline Novo-Maprotiline Psymion |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



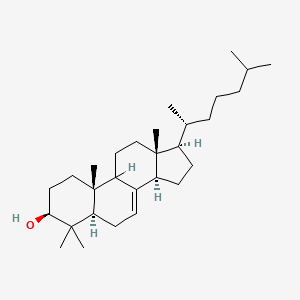
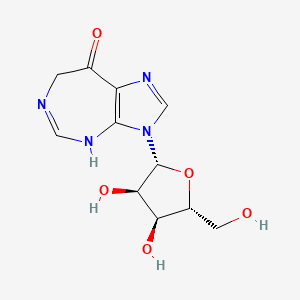
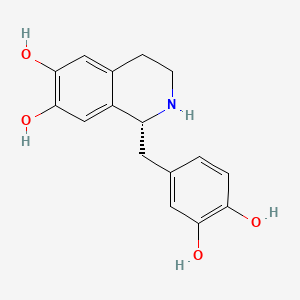
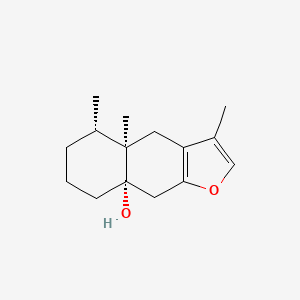
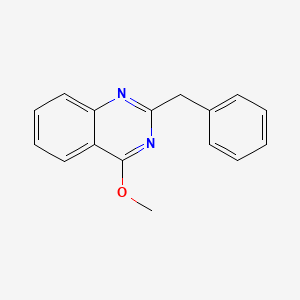
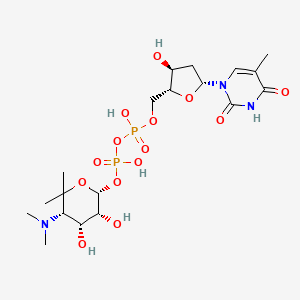
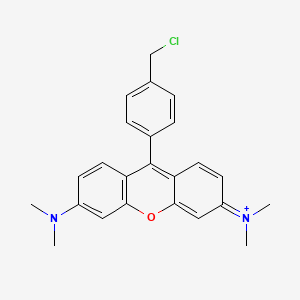
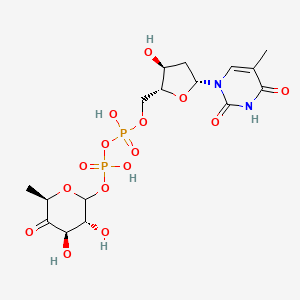
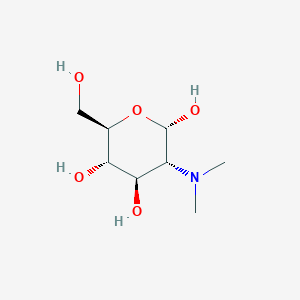
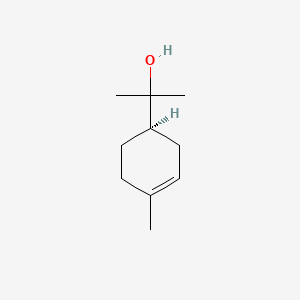
![9-Methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol](/img/structure/B1204081.png)
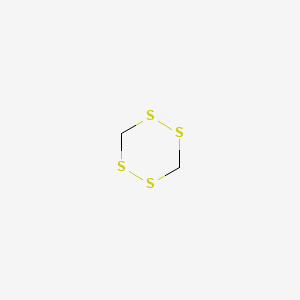
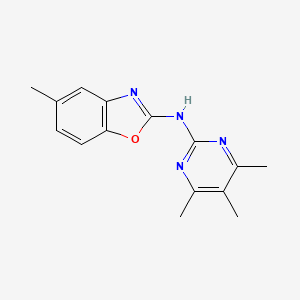
![2-Methoxy-6,11-dihydro-5H-benzo[a]carbazole](/img/structure/B1204087.png)